molecular formula C17H16ClFN2O3 B2614444 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034314-94-6

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2614444
CAS No.: 2034314-94-6
M. Wt: 350.77
InChI Key: NYLOWAOJVVBSGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one has been achieved through a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidin-1-yl group attached to a 3-chloropyridin-4-yl group via an oxygen atom. Additionally, a 2-fluorophenoxy group is attached to the pyrrolidin-1-yl group via an ethanone linkage.

Scientific Research Applications

Multicomponent Domino Reaction Strategy

Researchers developed a highly effective protocol for synthesizing a new class of poly-functionalized innovative nicotinonitriles, incorporating pyrene and/or fluorene moieties, through a domino four-component condensation reaction. This method affords substrate diversity and operative competence under metal-free conditions for C–C and C–N bond formation. The photophysical property-based absorption and emission of the synthesized compounds in dichloromethane have been well-investigated, showing strong blue-green fluorescence emission, which may find application in various areas, including materials science (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Fluoroionophores and Metal Recognition

A series of fluoroionophores were developed from diamine-salicylaldehyde (DS) derivatives, showing spectra diversity when interacting with various metal cations. Specific chelation to Zn +2 and Cd +2 was observed, indicating potential applications in cellular metal staining for general fluorescence and ratio fluorescence methods (W. Hong et al., 2012).

Corrosion Inhibition Efficiency

The study on Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid revealed that these compounds acted as mixed (cathodic/anodic) inhibitors, with their efficiency correlated to their chemical structures. This suggests potential applications in corrosion prevention and materials protection (M. Hegazy et al., 2012).

Catalytic Behavior Towards Ethylene Reactivity

Iron and cobalt complexes were synthesized to study their catalytic activities towards ethylene reactivity, indicating potential applications in the field of catalysis and materials science for ethylene oligomerization and polymerization (Wen‐Hua Sun et al., 2007).

Future Directions

Trifluoromethylpyridine derivatives, which share some structural similarities with the compound , have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of these types of compounds will be discovered in the future .

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3/c18-13-9-20-7-5-15(13)24-12-6-8-21(10-12)17(22)11-23-16-4-2-1-3-14(16)19/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLOWAOJVVBSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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